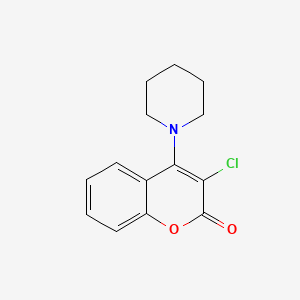
(3,4-Di-sec-butoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Di-sec-butoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two sec-butoxy groups at the 3 and 4 positions. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Di-sec-butoxyphenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with sec-butyl alcohol under specific conditions. One common method is the esterification of phenylboronic acid with sec-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
(3,4-Di-sec-butoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
科学的研究の応用
(3,4-Di-sec-butoxyphenyl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (3,4-Di-sec-butoxyphenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
3,4-Dimethoxyphenylboronic acid: Similar structure but with methoxy groups instead of sec-butoxy groups.
4-Formylphenylboronic acid: Contains a formyl group instead of sec-butoxy groups.
Uniqueness
(3,4-Di-sec-butoxyphenyl)boronic acid is unique due to the presence of sec-butoxy groups, which can influence its reactivity and solubility. These groups can also provide steric hindrance, affecting the compound’s behavior in various chemical reactions .
特性
CAS番号 |
667933-70-2 |
|---|---|
分子式 |
C14H23BO4 |
分子量 |
266.14 g/mol |
IUPAC名 |
[3,4-di(butan-2-yloxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H23BO4/c1-5-10(3)18-13-8-7-12(15(16)17)9-14(13)19-11(4)6-2/h7-11,16-17H,5-6H2,1-4H3 |
InChIキー |
ONIRUXXKZRDCRH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)OC(C)CC)OC(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



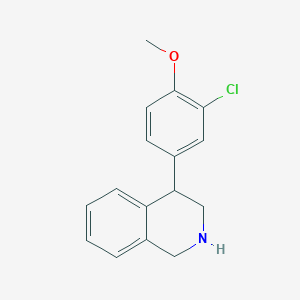
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)

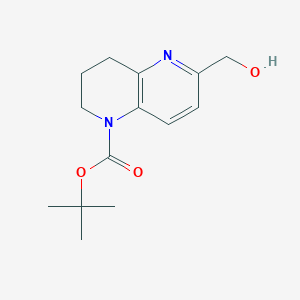


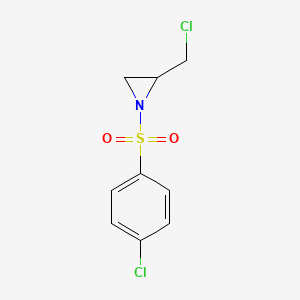

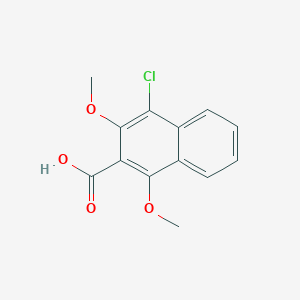
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

